2-Chloro-5-sulfanylbenzoic acid
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Overview
Description
2-Chloro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5ClO2S and a molecular weight of 188.63 g/mol It is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-sulfanylbenzoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 2-chloro-5-mercaptobenzoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: 2-Chloro-5-mercaptobenzoic acid
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-5-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-sulfanylbenzoic acid: Similar in structure but with the sulfanyl group in a different position, leading to different reactivity and applications.
2-Chloro-5-sulfamoylbenzoic acid:
Uniqueness
2-Chloro-5-sulfanylbenzoic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and interactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-chloro-5-sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMNSWRPVWLTKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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